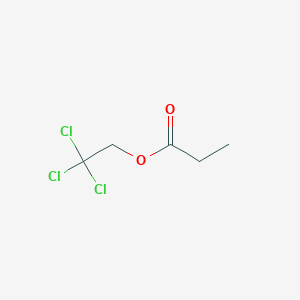

2,2,2-Trichloroethyl propionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloroethyl propionate is an organic ester derived from propionic acid and 2,2,2-trichloroethanol. Such esters are often utilized in organic synthesis, particularly as protecting groups or intermediates, owing to their stability under specific conditions and susceptibility to hydrolysis under others .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2,2,2-Trichloroethyl propionate, and how can reaction conditions be optimized?

- Methodological Answer: The compound is synthesized via esterification of propionic acid with 2,2,2-trichloroethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). Optimization involves maintaining anhydrous conditions (to prevent hydrolysis) and temperatures between 60–80°C. Post-synthesis purification often employs fractional distillation or silica-gel chromatography with hexane/ethyl acetate gradients. Yield improvements are achieved by using molecular sieves to remove water .

Q. What analytical techniques are recommended for structural and purity characterization of this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H NMR shows diagnostic signals: δ ~1.2 ppm (triplet, CH3 from propionate) and δ ~4.4 ppm (quartet, OCH2CCl3). ¹³C NMR confirms carbonyl (C=O) at ~170 ppm and CCl3 at ~95 ppm.

- GC-MS: Used to assess purity and identify volatile byproducts. The molecular ion peak (m/z ~196) corresponds to the molecular weight of the ester.

- FT-IR: Key peaks include C=O stretch (~1740 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) .

Q. How does the trichloroethyl group influence solubility and purification strategies?

- Methodological Answer: The electron-withdrawing Cl groups reduce polarity, making the compound poorly soluble in water but soluble in non-polar solvents (e.g., dichloromethane, toluene). Purification via silica-gel chromatography requires eluents with high non-polar ratios (e.g., 9:1 hexane:ethyl acetate) to resolve it from polar impurities .

Advanced Research Questions

Q. How does the trichloroethyl group affect reactivity in palladium-catalyzed C–H functionalization reactions?

- Methodological Answer: The electron-deficient trichloroethyl group enhances electrophilicity at the ester carbonyl, facilitating Pd-mediated C–H activation. Directed functionalization (e.g., ortho-arylation) is achieved using pyridine-based directing groups, with regioselectivity confirmed via deuterium-labeling studies. Reaction optimization involves ligand screening (e.g., bidentate phosphines) and control of Pd(II)/Pd(0) redox cycles .

Q. What challenges arise in enantioselective synthesis of trichloroethyl ester derivatives, and how are they addressed?

- Methodological Answer: Steric hindrance from the bulky CCl3 group complicates asymmetric induction. Chiral Pd catalysts (e.g., Josiphos ligands) and organocatalysts (e.g., thiourea derivatives) have been explored, achieving enantiomeric excess (ee) up to 75%. Kinetic resolution and dynamic kinetic asymmetric transformations (DYKAT) are alternative strategies .

Q. How do computational models predict the radical-mediated reactivity of this compound?

- Methodological Answer: Density functional theory (DFT) calculations reveal a low C–Cl bond dissociation energy (~65 kcal/mol), favoring homolytic cleavage under UV light or radical initiators (e.g., AIBN). Simulations predict preferential abstraction of β-hydrogens, consistent with experimental observations of allylic chlorination products. Radical trapping studies with TEMPO validate mechanistic pathways .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported catalytic efficiencies for ester hydrolysis—how should researchers reconcile these?

- Methodological Answer: Literature variations in hydrolysis rates (acidic vs. basic conditions) stem from differences in solvent systems (e.g., aqueous vs. mixed organic/aqueous). Systematic studies using standardized conditions (e.g., 0.1 M HCl in dioxane/water) and kinetic monitoring (via HPLC) are recommended to resolve contradictions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated Propionate Esters

Ethyl 2-Chloropropionate (CAS 535-13-7)

- Molecular Formula : C₅H₉ClO₂

- Molar Mass : 136.58 g/mol

- Density : 1.072 g/mL at 25°C

- Key Differences :

- Contains a single chlorine substituent on the propionate chain, compared to three chlorines on the ethyl group in 2,2,2-trichloroethyl propionate.

- Lower molecular weight (136.58 vs. ~229.47 g/mol for the trichloroethyl derivative) and reduced steric/electronic effects.

- Less reactive toward nucleophilic hydrolysis due to weaker electron withdrawal.

Ethyl 2-[Bis(2,2,2-Trifluoroethyl)phosphono] Propionate (CAS 107905-52-2)

- Molecular Formula : C₉H₁₃F₆O₅P

- Molar Mass : 346.16 g/mol

- Key Differences :

- Incorporates trifluoroethyl groups and a phosphonate moiety, enhancing electrophilicity and utility in Wittig reactions.

- Higher molecular weight and distinct reactivity compared to the trichloroethyl propionate.

Alkyl and Aryl Propionate Esters

2-Ethylhexyl Propionate (CAS 6293-37-4)

- Molecular Formula : C₁₁H₂₂O₂

- Molar Mass : 186.29 g/mol

- Key Differences: Branched alkyl chain improves solubility in non-polar solvents, contrasting with the polar trichloroethyl group. Lower density (~0.87 g/mL estimated) compared to halogenated derivatives.

2-Phenoxyethyl Propionate (CAS MFCD00027006)

- Molecular Formula : C₁₁H₁₄O₃

- Molar Mass : 194.23 g/mol

- Key Differences :

- Aryl ether group introduces aromatic stability, reducing hydrolysis susceptibility.

- Applications in fragrances and plasticizers differ from halogenated esters’ synthetic roles.

Physicochemical and Toxicological Comparison

*Estimated based on structural analogs.

Properties

Molecular Formula |

C5H7Cl3O2 |

|---|---|

Molecular Weight |

205.46 g/mol |

IUPAC Name |

2,2,2-trichloroethyl propanoate |

InChI |

InChI=1S/C5H7Cl3O2/c1-2-4(9)10-3-5(6,7)8/h2-3H2,1H3 |

InChI Key |

MEFWWUOADZDECZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OCC(Cl)(Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.